([4-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL]methyl)(methyl)amine
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Overview
Description
([4-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL]methyl)(methyl)amine: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromophenyl group attached to the triazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ([4-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL]methyl)(methyl)amine typically involves the reaction of 4-bromobenzyl bromide with 1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted triazole derivatives.
Oxidation Products: Oxidized triazole compounds.
Reduction Products: Reduced triazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, ([4-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL]methyl)(methyl)amine is used to study enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules .
Medicine: The compound has shown potential as an antimicrobial and anticancer agent. It is being investigated for its ability to inhibit the growth of various bacterial and fungal strains, as well as its cytotoxic effects on cancer cells .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of ([4-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL]methyl)(methyl)amine involves its interaction with specific molecular targets. The bromophenyl group allows the compound to bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another bromophenyl derivative with antimicrobial and anticancer properties.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A triazole derivative with promising antibacterial activity.
Uniqueness: ([4-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL]methyl)(methyl)amine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H11BrN4 |
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Molecular Weight |
267.13 g/mol |
IUPAC Name |
1-[4-(4-bromophenyl)-1,2,4-triazol-3-yl]-N-methylmethanamine |
InChI |
InChI=1S/C10H11BrN4/c1-12-6-10-14-13-7-15(10)9-4-2-8(11)3-5-9/h2-5,7,12H,6H2,1H3 |
InChI Key |
BJDKLMOAFFCBHH-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NN=CN1C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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